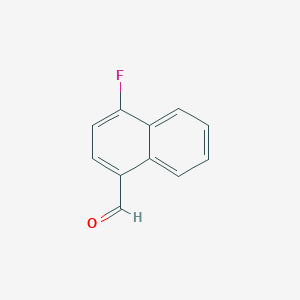
4-Fluoro-1-naphthaldehyde
Cat. No. B120201
Key on ui cas rn:
172033-73-7
M. Wt: 174.17 g/mol
InChI Key: LZUCGZVKZDBILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552033B2
Procedure details


19.9 g Dichloromethyl methyl ether and 45.7 g tin chloride were dissolved in 70 ml dichloromethane. The solution was cooled to +5° C. and 20.0 g fluoronapthalene in dichloromethane (49 ml) was added over a 60 min period, while keeping the temperature at 5° C. The reaction was brought to room temperature after the addition. After 4 h the reaction was quenched by slowly pouring it into an ice/water mixture. This mixture was stirred for 15 min and left standing overnight. The dichloromethane layer was washed with water, dried (sodium sulphate), filtered through celite and concentrated in vacuo to obtain 24.0 g of 4-fluoro-naphthalene-1-carbaldehyde as an off white solid.

Name
tin chloride
Quantity
45.7 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C[O:2][CH:3](Cl)Cl.[Sn](Cl)(Cl)(Cl)Cl.[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1>ClCCl>[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:3]=[O:2])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(Cl)Cl
|
|
Name
|
tin chloride
|
|
Quantity
|
45.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
49 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to +5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 4 h the reaction was quenched
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by slowly pouring it into an ice/water mixture
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
standing overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
The dichloromethane layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulphate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite and
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
